molecular formula C11H16O4 B13949823 2-(2,3-dihydroxy-3-methylbutyl)benzene-1,4-diol

2-(2,3-dihydroxy-3-methylbutyl)benzene-1,4-diol

Cat. No.: B13949823
M. Wt: 212.24 g/mol
InChI Key: VYXPSMUFCGRWJC-UHFFFAOYSA-N
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Description

2-(2,3-Dihydroxy-3-methylbutyl)benzene-1,4-diol is an organic compound that belongs to the class of dihydroxybenzenes. These compounds are characterized by the presence of two hydroxyl groups attached to a benzene ring. The specific structure of this compound includes a benzene ring substituted with a 2,3-dihydroxy-3-methylbutyl group at the second position and hydroxyl groups at the first and fourth positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydroxy-3-methylbutyl)benzene-1,4-diol can be achieved through various synthetic routes. One common method involves the alkylation of hydroquinone (benzene-1,4-diol) with 2,3-dihydroxy-3-methylbutyl bromide under basic conditions. The reaction typically requires a strong base such as potassium carbonate and is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydroxy-3-methylbutyl)benzene-1,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form the corresponding hydroquinone derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.

Major Products Formed

    Oxidation: Quinones and carboxylic acids.

    Reduction: Hydroquinone derivatives.

    Substitution: Halogenated and nitrated benzene derivatives.

Scientific Research Applications

2-(2,3-Dihydroxy-3-methylbutyl)benzene-1,4-diol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential antioxidant properties.

    Medicine: Investigated for its role in drug development and therapeutic applications.

    Industry: Utilized in the production of polymers and resins.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydroxy-3-methylbutyl)benzene-1,4-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. The compound may act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methylcatechol (3-methylbenzene-1,2-diol)
  • 4-Methylcatechol (4-methylbenzene-1,2-diol)
  • Orcinol (5-methylbenzene-1,3-diol)
  • Guaiacol (2-methoxyphenol)
  • Mequinol (4-methoxyphenol)

Uniqueness

2-(2,3-Dihydroxy-3-methylbutyl)benzene-1,4-diol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the 2,3-dihydroxy-3-methylbutyl group enhances its solubility and reactivity compared to other dihydroxybenzenes.

Properties

Molecular Formula

C11H16O4

Molecular Weight

212.24 g/mol

IUPAC Name

2-(2,3-dihydroxy-3-methylbutyl)benzene-1,4-diol

InChI

InChI=1S/C11H16O4/c1-11(2,15)10(14)6-7-5-8(12)3-4-9(7)13/h3-5,10,12-15H,6H2,1-2H3

InChI Key

VYXPSMUFCGRWJC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(CC1=C(C=CC(=C1)O)O)O)O

Origin of Product

United States

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